Potent Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This is in stark contrast to its activity at other nAChR subtypes, such as α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) [1], establishing a clear subtype-selectivity profile.
| Evidence Dimension | Antagonist activity (IC50) at human nicotinic acetylcholine receptor subtypes |
|---|---|
| Target Compound Data | α3β4: IC50 = 1.8 nM; α4β2: IC50 = 12.0 nM; α4β4: IC50 = 15.0 nM |
| Comparator Or Baseline | Other human nAChR subtypes within the same assay panel |
| Quantified Difference | α3β4 is 6.7-fold more potent than α4β2 and 8.3-fold more potent than α4β4 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting |
Why This Matters
This nanomolar potency and clear subtype preference provide a precise tool for dissecting the role of α3β4 nAChRs in nicotine addiction and other neurological disorders, avoiding off-target effects at related receptor subtypes.
- [1] EcoDrugPlus. Bioactivity data for 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one. Accessed 2024. View Source
